ETHYL 3-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
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Overview
Description
ETHYL 3-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of ETHYL 3-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves the reaction of ethyl 3-aminobenzoate with (E)-3-(2-nitrophenyl)-2-propenoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Chemical Reactions Analysis
ETHYL 3-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Scientific Research Applications
ETHYL 3-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can be hydrolyzed by esterases. These interactions can lead to various biological effects, depending on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to ETHYL 3-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE include:
METHYL 2-ACETYL-3-(3-NITROPHENYL)ACRYLATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
ETHYL 3-{[(2E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with a different position of the nitro group on the aromatic ring.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the differences in their structures.
Properties
IUPAC Name |
ethyl 3-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-2-25-18(22)14-7-5-8-15(12-14)19-17(21)11-10-13-6-3-4-9-16(13)20(23)24/h3-12H,2H2,1H3,(H,19,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBJVHFERMIUFX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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